molecular formula C19H16N4O2S B2359181 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 1904326-68-6

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2359181
CAS No.: 1904326-68-6
M. Wt: 364.42
InChI Key: AAXIOPNRIBRYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Carboxylic Esters and Anxiolytic Effects

Research on heterocyclic carboxylic esters, which are structurally related to the given compound, has shown potential in the development of nonsedative anxiolytics. These compounds demonstrate activity in benzodiazepine receptor binding assays and are found to be orally active in animal models for predicting anxiolytic effects. They exhibit reduced anticonvulsant activity, little to no muscle relaxation, and negligible sedative effects (Clements-Jewery et al., 1988).

Antibacterial Activity of Thiazolopyrazine-incorporated Tetracyclic Quinolones

A series of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials were synthesized and evaluated for in vitro and in vivo activities against Gram-positive and Gram-negative bacteria. These compounds showed potent activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) isolates, suggesting the potential for the development of new antibacterial agents (Inoue et al., 1994).

Photochemical Synthesis of Pyrimidinones

Photolysis of 4-allyl-tetrazolones has been explored as a method for the synthesis of pyrimidinones, demonstrating a primary photochemical process that leads to the formation of these compounds in high yields. This study indicates the utility of photochemical reactions in synthesizing complex heterocyclic structures (Frija et al., 2006).

Imaging Agents for Parkinson's Disease

The compound HG-10-102-01 and its derivatives have been synthesized for potential use as PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This research demonstrates the application of complex organic molecules in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Antimicrobial and Antioxidant Activities of Thiazolo[3,2-c]pyrimidines

A study on the synthesis of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives revealed their potential antimicrobial and antioxidant activities. These findings highlight the importance of thioxo-substituted pyrimidines in medicinal chemistry and their potential for therapeutic applications (Litvinchuk et al., 2021).

Properties

IUPAC Name

[4-(1,3-thiazol-2-yloxy)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-18(12-1-4-14(5-2-12)25-19-21-7-8-26-19)23-13-3-6-17(23)15-10-20-11-22-16(15)9-13/h1-2,4-5,7-8,10-11,13,17H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXIOPNRIBRYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)OC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.